molecular formula C21H24N4O5S B2863283 N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 899960-28-2

N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2863283
CAS RN: 899960-28-2
M. Wt: 444.51
InChI Key: HNKDHYULHQDJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Structural Analysis

  • Synthesis of Heterocyclic Derivatives : Studies have developed methods for synthesizing heterocyclic derivatives involving guanidine, highlighting the formation and X-ray structure determination of related compounds. These methodologies contribute to understanding the structural aspects of pyrimidine derivatives, which can be applied to design molecules with potential biological activities (Banfield et al., 1987).

  • Novel Synthetic Routes : Research on novel benzodifuranyl derivatives, including synthesis from visnaginone and khellinone, provides insights into creating compounds with anti-inflammatory and analgesic properties. These synthetic routes open avenues for exploring new therapeutic agents derived from pyrimidine structures (Abu‐Hashem et al., 2020).

Applications in Medicinal Chemistry

  • Biological Activity and Drug Design : Investigations into the synthesis and evaluation of N-alkyl-6-hydroxy-5-(2,3,4,9-tetrahydro-1H-β-carbolin-1-yl)-1H-pyrimidine-2,4-diones and their 2-thioanalogs have shed light on compounds that are structural analogs of alkaloids, showcasing potential for drug discovery and development. These studies underscore the versatility of pyrimidine derivatives in synthesizing biologically active molecules (Krasnov et al., 2003).

  • Central Nervous System (CNS) Depressant Activity : Research on 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives has revealed their potential as CNS depressants. This highlights the therapeutic applications of pyrimidine derivatives in treating conditions related to CNS activity (Manjunath et al., 1997).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-24-19-18(20(27)25(2)21(24)28)16(8-10-23-19)31-12-17(26)22-9-7-13-5-6-14(29-3)15(11-13)30-4/h5-6,8,10-11H,7,9,12H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKDHYULHQDJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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